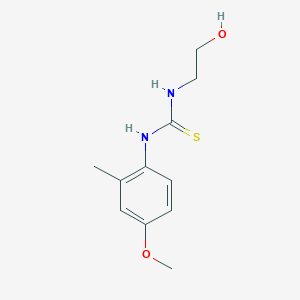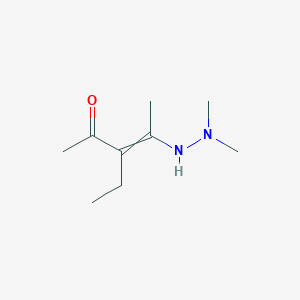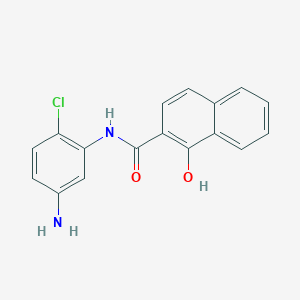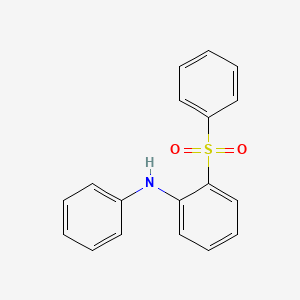![molecular formula C9H15N3O2 B14654891 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid CAS No. 51575-03-2](/img/structure/B14654891.png)
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid is an organic compound characterized by its unique diazenyl functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid typically involves the reaction of 3-methylbutanoic acid with a diazonium salt derived from 2-cyanopropan-2-ylamine. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The diazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of cellular processes.
相似化合物的比较
Similar Compounds
- 2-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
- 4-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid
- 3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-2-methylbutanoic acid
Uniqueness
3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
CAS 编号 |
51575-03-2 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-(2-cyanopropan-2-yldiazenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-8(2,5-7(13)14)11-12-9(3,4)6-10/h5H2,1-4H3,(H,13,14) |
InChI 键 |
KLWHWJGDGCEALM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)N=NC(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)
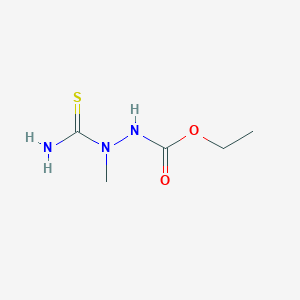
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

